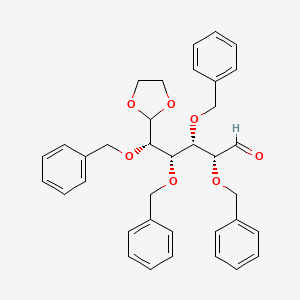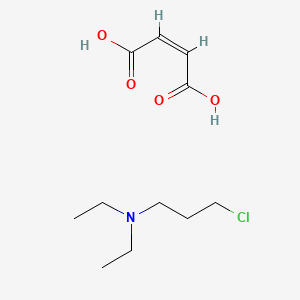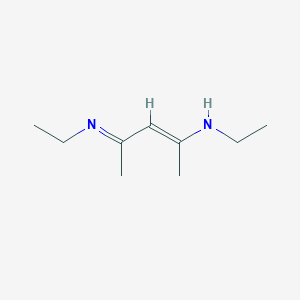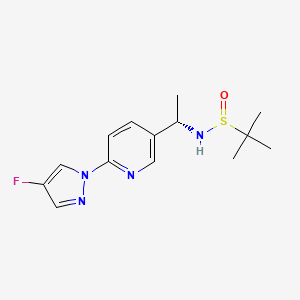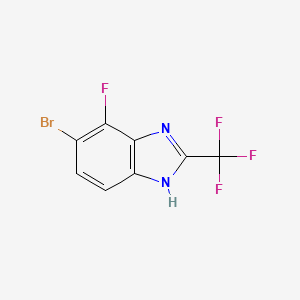
5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitroaniline and 5-bromo-2-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluoro-2-nitroaniline and 5-bromo-2-(trifluoromethyl)benzaldehyde in the presence of a suitable acid catalyst, such as hydrochloric acid, to form an intermediate Schiff base.
Cyclization: The Schiff base intermediate undergoes cyclization under acidic conditions to form the benzimidazole ring structure.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Bromination: Finally, the amino group is brominated using bromine or N-bromosuccinimide (NBS) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is used as a building block in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.
Biological Research: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
作用机制
The mechanism of action of 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely but often include key enzymes or signaling pathways critical to disease progression.
相似化合物的比较
Similar Compounds
- 5-Bromo-4-fluoro-2-methylaniline
- 5-Bromo-2-fluoro-4-methylaniline
- 5-Bromo-4-fluoro-2-(trifluoromethyl)benzaldehyde
Uniqueness
5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
分子式 |
C8H3BrF4N2 |
|---|---|
分子量 |
283.02 g/mol |
IUPAC 名称 |
5-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) |
InChI 键 |
KUKOADUDPVLDPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


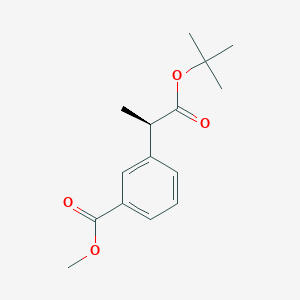
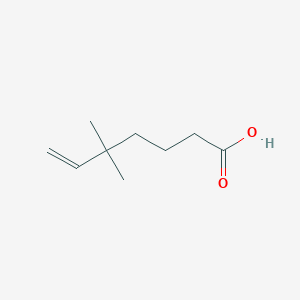

![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)

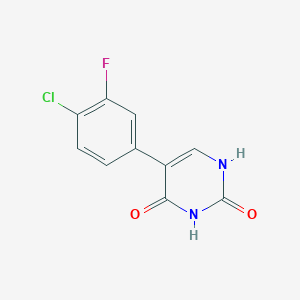

![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
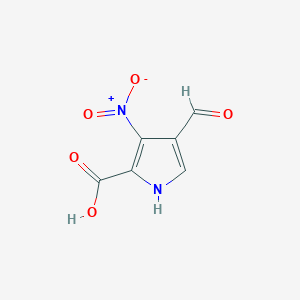
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)
